Deoxyaminopteroic acid

概要

説明

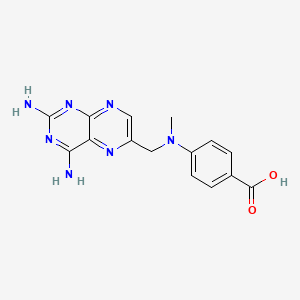

2,4-Diamino-N10-methylpteroic acid, commonly known as DAMPA, is a metabolite of methotrexate, a widely used antifolate drug. DAMPA is formed through the enzymatic cleavage of methotrexate by carboxypeptidase-G2. It is known for its minimal inhibition of dihydrofolate reductase (DHFR) and its role in the metabolism and excretion of methotrexate .

準備方法

合成経路と反応条件: DAMPAは、メトトレキセートからの酵素的加水分解によって合成することができます。 カルボキシペプチダーゼ-G2酵素は、メトトレキセートをDAMPAとグルタミン酸に開裂します。 この反応は通常、生理的条件下で行われ、酵素は触媒として作用します .

工業的生産方法: DAMPAの工業的生産には、メトトレキセートの酵素的加水分解の大規模化が含まれます。 このプロセスには、カルボキシペプチダーゼ-G2の精製と、メトトレキセートをDAMPAに効率的に変換するために制御された反応条件が必要です。 得られたDAMPAは、その後、さまざまなクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: DAMPAは、以下を含むいくつかの種類の化学反応を起こします。

酸化: DAMPAは、ヒドロキシ-DAMPAを形成するように酸化することができます。

還元: DAMPAは、特定の条件下で還元されて、還元された誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: ヒドロキシ-DAMPA

還元: 還元されたDAMPA誘導体

置換: 置換されたDAMPA化合物

科学的研究の応用

Role in Methotrexate Metabolism

Deoxyaminopteroic acid is primarily recognized as a metabolite of methotrexate, formed through carboxypeptidase-mediated cleavage. Its presence is crucial in understanding the pharmacokinetics of methotrexate treatment, especially in patients undergoing high-dose methotrexate therapy. The measurement of this compound levels can serve as a marker for methotrexate clearance and toxicity assessment .

Clinical Monitoring and Toxicity Management

In clinical settings, monitoring this compound levels can provide insights into the efficacy of methotrexate therapy and potential nephrotoxicity. For instance, a case study highlighted the use of glucarpidase, an enzyme that helps to reduce toxic methotrexate levels, which also influences this compound concentrations. The study demonstrated that glucarpidase administration resulted in significant declines in plasma methotrexate levels, with corresponding increases in this compound detection, suggesting its utility in managing methotrexate toxicity during treatment .

Therapeutic Applications in Cancer Treatment

This compound has been investigated for its potential role in enhancing the therapeutic effects of methotrexate, particularly in treating central nervous system tumors. Research indicates that carboxypeptidase G2 (CPG2) can effectively lower methotrexate levels while allowing for the safe administration of this compound. This approach may be beneficial for patients with recurrent primary central nervous system lymphoma, as it enables a more controlled therapeutic environment without compromising drug efficacy .

Pharmacokinetic Studies

Pharmacokinetic studies involving high-dose methotrexate have shown that this compound can be monitored alongside other metabolites to evaluate drug clearance and patient response. These studies often measure the serum concentrations of methotrexate and its metabolites, including this compound, to determine the appropriate timing and dosage for rescue therapies such as leucovorin or CPG2 .

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound monitoring:

- Case Study on Glucarpidase Administration : A pediatric patient receiving high-dose methotrexate exhibited delayed clearance of the drug despite glucarpidase administration. Monitoring revealed elevated levels of this compound, which provided critical information on drug metabolism and toxicity management during treatment .

- Methotrexate-Induced Nephrotoxicity : In patients experiencing nephrotoxicity from high-dose methotrexate, researchers observed that elevated levels of this compound correlated with renal function impairment. This relationship underscores the importance of monitoring this metabolite to preemptively address potential complications .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Methotrexate Metabolism | Metabolite formed from methotrexate cleavage; used as a marker for drug clearance | Indicates drug metabolism efficiency |

| Clinical Monitoring | Helps assess toxicity and therapeutic efficacy during high-dose methotrexate treatment | Correlates with nephrotoxicity and treatment outcomes |

| Cancer Treatment | Enhances therapeutic effects when combined with rescue therapies like CPG2 | Effective for CNS tumors |

| Pharmacokinetic Studies | Monitored alongside other metabolites to evaluate drug clearance | Critical for adjusting treatment protocols |

| Case Studies | Documented clinical scenarios highlighting its importance in toxicity management | Provides insights into patient care strategies |

作用機序

DAMPAは、主にジヒドロ葉酸還元酵素(DHFR)との相互作用を通じてその効果を発揮します。 それはDHFRの最小限の阻害剤ですが、メトトレキセートの代謝において重要な役割を果たします。 DAMPAは、寄生虫のジヒドロ葉酸シンターゼによってメトトレキセートに変換され、これが他の抗葉酸薬との相乗効果を説明しています。 この変換は宿主では起こりません。なぜなら、宿主は完全な葉酸経路を持っていないからです .

類似の化合物:

- 2,4-ジアミノプテリジン (DAP)

- 2,4-ジアミノプテロイル酸 (DAPA)

- メトトレキセート (MTX)

比較:

- 2,4-ジアミノプテリジン (DAP): DAPは、抗葉酸化合物の合成における前駆体です。 寄生虫の増殖を阻害する能力は、DAMPAよりも低い .

- 2,4-ジアミノプテロイル酸 (DAPA): DAPAは、抗葉酸合成のもう1つの前駆体です。 DAMPAよりも活性は低いが、強力なDHFR阻害剤であるアミノプテリンに変換することができます .

- メトトレキセート (MTX): メトトレキセートは、DHFRを阻害する広く使用されている抗葉酸薬です。 DAMPAは、メトトレキセートの代謝物であり、作用機序が異なります。これは、主に寄生虫酵素によるメトトレキセートへの変換に関与しています .

DAMPAのユニークな点は、メトトレキセートの代謝物としての役割と、DHFRの阻害が最小限であることです。これは、メトトレキセートの代謝と抗葉酸薬の開発に関する研究において貴重な化合物となっています .

類似化合物との比較

- 2,4-Diaminopteridine (DAP)

- 2,4-Diaminopteroic Acid (DAPA)

- Methotrexate (MTX)

Comparison:

- 2,4-Diaminopteridine (DAP): DAP is a precursor for the synthesis of antifolate compounds. It is less active compared to DAMPA in inhibiting parasite growth .

- 2,4-Diaminopteroic Acid (DAPA): DAPA is another precursor for antifolate synthesis. It is also less active than DAMPA but can be converted to aminopterin, a potent DHFR inhibitor .

- Methotrexate (MTX): Methotrexate is a widely used antifolate drug that inhibits DHFR. DAMPA is a metabolite of methotrexate and has a different mechanism of action, primarily involving its conversion to methotrexate by parasite enzymes .

DAMPA’s uniqueness lies in its role as a metabolite of methotrexate and its minimal inhibition of DHFR, making it a valuable compound in the study of methotrexate metabolism and antifolate drug development .

生物活性

Deoxyaminopteroic acid (DAMPA), a metabolite of methotrexate (MTX), plays a significant role in the pharmacological landscape, particularly in cancer therapy and immunosuppression. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Structure : DAMPA is chemically classified as 4-amino-4-deoxy-10-methylpteroic acid, with the molecular formula and a molecular weight of 325.325 g/mol.

- CAS Number : 19741-14-1

- Properties :

- Melting Point : 242 °C

- Boiling Point : 689.3 °C at 760 mmHg

- Density : 1.532 g/cm³

DAMPA functions primarily as a competitive inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. By inhibiting DHFR, it disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to:

- Reduced nucleotide synthesis : Impairing DNA replication in rapidly dividing cells such as cancer cells.

- Immunosuppressive effects : Beneficial in conditions requiring reduced immune response, such as autoimmune diseases.

Antitumor Activity

Research indicates that DAMPA exhibits cytotoxic effects on various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of leukemia cells, demonstrating its potential as an adjunct therapy in hematological malignancies .

Case Studies

- High-Dose Methotrexate Therapy :

- Nephrotoxicity Assessment :

- A study focused on the simultaneous determination of DAMPA and other metabolites in urine samples from patients receiving MTX therapy. The findings indicated that elevated DAMPA levels were associated with increased risk of renal toxicity, emphasizing the need for careful dose management during treatment .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₇O₂ |

| Molecular Weight | 325.325 g/mol |

| Melting Point | 242 °C |

| Boiling Point | 689.3 °C |

| Density | 1.532 g/cm³ |

Table 2: Clinical Studies Involving DAMPA

特性

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173427 | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19741-14-1 | |

| Record name | Deoxyaminopteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19741-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。